
N-Tri-boc Tobramycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tri-boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is primarily used as an intermediate in the synthesis of other derivatives of Tobramycin, such as 1-N-Ureido Tobramycin Tetrahydrochloride Salt. Tobramycin itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Tri-boc Tobramycin is synthesized through a series of chemical reactions involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of Tobramycin are protected using Boc anhydride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Tri-boc Tobramycin undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions to yield the free amine form.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Deprotected Tobramycin: Obtained after removal of Boc groups.
Substituted Derivatives: Formed by introducing new functional groups through substitution reactions.
Applications De Recherche Scientifique
N-Tri-boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Tobramycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Research on its potential as an antibiotic and its effectiveness against multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents
Mécanisme D'action
The mechanism of action of N-Tri-boc Tobramycin is similar to that of Tobramycin. It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, inhibiting the initiation step of translation. This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity but with different pharmacokinetic properties.
Amikacin: A derivative of Kanamycin with enhanced activity against resistant bacteria
Uniqueness
N-Tri-boc Tobramycin is unique due to its specific use as an intermediate in the synthesis of other Tobramycin derivatives. Its Boc-protected form allows for selective deprotection and functionalization, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C33H61N5O15 |
|---|---|
Poids moléculaire |
767.9 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
Clé InChI |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


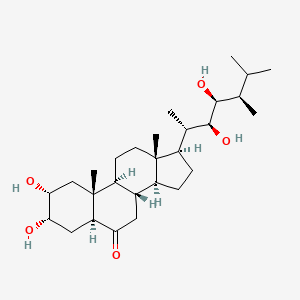
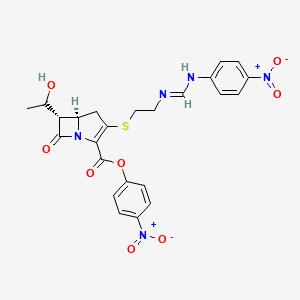
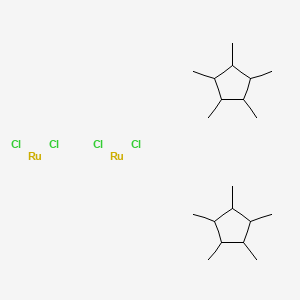
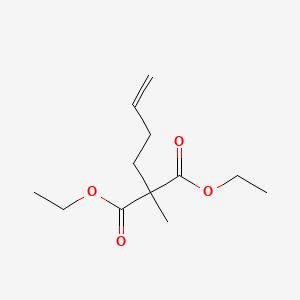
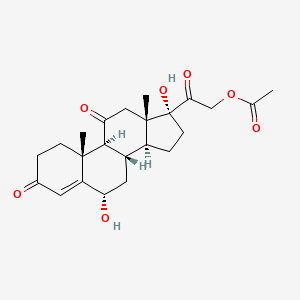
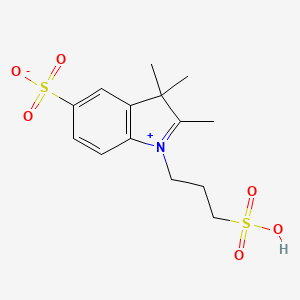
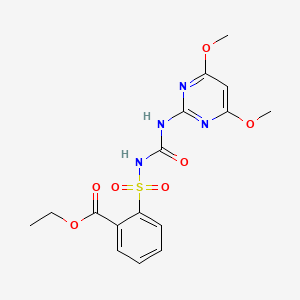

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
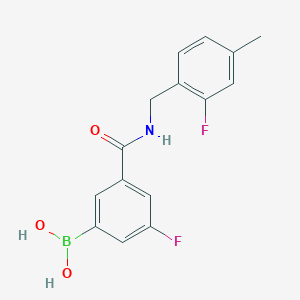
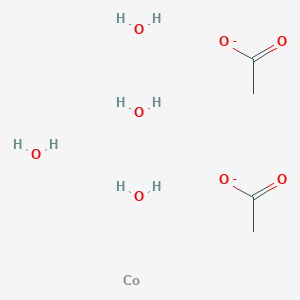
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
